molecular formula C12H16N6 B12626940 1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl- CAS No. 920317-11-9

1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl-

Katalognummer: B12626940
CAS-Nummer: 920317-11-9
Molekulargewicht: 244.30 g/mol
InChI-Schlüssel: MHEGGFUAZNMJTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl- is a complex heterocyclic compound that belongs to the imidazole and purine families

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl- typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This process allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl- undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of new derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Imidazo[2,1-b]purin-4-amine: A closely related compound with similar structural features.

    N,N-Diethyl-1-methyl-1H-imidazole: Another related compound with variations in the substituent groups.

Uniqueness

1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl- stands out due to its unique combination of imidazole and purine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

920317-11-9

Molekularformel

C12H16N6

Molekulargewicht

244.30 g/mol

IUPAC-Name

N,N-diethyl-1-methylimidazo[2,1-b]purin-4-amine

InChI

InChI=1S/C12H16N6/c1-4-17(5-2)10-9-11(16(3)8-14-9)18-7-6-13-12(18)15-10/h6-8H,4-5H2,1-3H3

InChI-Schlüssel

MHEGGFUAZNMJTF-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=NC2=NC=CN2C3=C1N=CN3C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.